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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)acetamide

Cat. No.: B1296790

An In-Depth Technical Guide to 2-(4-Fluorophenyl)acetamide

This technical guide provides a comprehensive overview of 2-(4-Fluorophenyl)acetamide, a
chemical compound of interest to researchers, scientists, and professionals in drug
development. This document details its chemical structure, IUPAC name, physicochemical
properties, a representative synthetic protocol, and potential biological activities based on
related compounds.

Chemical Structure and IUPAC Name

2-(4-Fluorophenyl)acetamide is a derivative of acetamide featuring a 4-fluorophenyl
substituent at the second carbon position.

IUPAC Name: 2-(4-fluorophenyl)acetamide[1]

Below is a 2D representation of the chemical structure of 2-(4-Fluorophenyl)acetamide,
generated using the DOT language.

Caption: 2D Chemical Structure of 2-(4-Fluorophenyl)acetamide.

Physicochemical Properties

The following table summarizes key physicochemical properties of 2-(4-
Fluorophenyl)acetamide.
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Property Value Source

Molecular Formula CsHsFNO [PubChem][1]
Molecular Weight 153.15 g/mol [PubChem][1]
IUPAC Name 2-(4-fluorophenyl)acetamide [PubChem][1]
CAS Number 332-29-6 [PubChem][1]

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)F

[PubChem][1]

HUPVBFQYJHFONM-

InChl Key [PubChem][1]
UHFFFAOYSA-N

Exact Mass 153.058992041 g/mol [PubChem][1]

Monoisotopic Mass

153.058992041 g/mol

[PubChem][1]

XLogP3-AA 0.9 [PubChem][1]
Hydrogen Bond Donor Count 1 [PubChem][1]
Hydrogen Bond Acceptor

1 [PubChem][1]
Count
Rotatable Bond Count 1 [PubChem][1]
Topological Polar Surface Area  43.1 A2 [PubChem][1]
Heavy Atom Count 11 [PubChem][1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2-(4-
Fluorophenyl)acetamide is not readily available in the provided search results, a plausible
method can be inferred from the synthesis of similar N-phenylacetamide derivatives. The
following protocol is a representative example based on common amide synthesis techniques.

Synthesis of 2-(4-Fluorophenyl)acetamide from 4-Fluorophenylacetic Acid

This procedure describes the conversion of 4-fluorophenylacetic acid to 2-(4-
fluorophenyl)acetamide via an acid chloride intermediate, followed by amination.
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Materials and Reagents:

4-Fluorophenylacetic acid

o Thionyl chloride (SOCIz) or Oxalyl chloride ((COCI)2)

e Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
e Ammonia solution (aqueous or in a solvent like methanol)

e Sodium bicarbonate (NaHCO3s) solution

e Brine (saturated NaCl solution)

o Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
» Organic solvents for extraction and purification (e.g., ethyl acetate)
Equipment:

» Round-bottom flasks

» Reflux condenser

e Magnetic stirrer and stir bars

e Separatory funnel

» Rotary evaporator

o Apparatus for filtration (e.g., Buchner funnel)

o Standard laboratory glassware

Procedure:

Step 1: Formation of the Acid Chloride

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-
fluorophenylacetic acid in an excess of thionyl chloride.

e Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the
cessation of gas evolution (HCI and SO2).

 After the reaction is complete, remove the excess thionyl chloride under reduced pressure
using a rotary evaporator. The resulting crude 4-fluorophenylacetyl chloride can be used
directly in the next step.

Step 2: Amination of the Acid Chloride

e Dissolve the crude 4-fluorophenylacetyl chloride in an anhydrous aprotic solvent such as
dichloromethane.

e Cool the solution in an ice bath.

e Slowly add a concentrated solution of ammonia, while stirring vigorously. The reaction is
exothermic. Maintain the temperature below 10 °C.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 1-2 hours.

Step 3: Work-up and Purification
o Transfer the reaction mixture to a separatory funnel.

o Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and
brine.

e Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

« Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude
product.

e The crude 2-(4-fluorophenyl)acetamide can be purified by recrystallization from a suitable
solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
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Potential Biological Activity and Research Workflow

While the direct biological activity of 2-(4-fluorophenyl)acetamide is not extensively
documented in the provided search results, derivatives of this compound have shown promise
as anticancer agents. Specifically, 2-(4-fluorophenyl)-N-phenylacetamide derivatives have been
synthesized and evaluated for their in-vitro cytotoxicity against various cancer cell lines, with
some compounds showing notable activity against prostate carcinoma (PC3) cells.[2][3]

The following diagram illustrates a general workflow for the investigation of the biological
activity of a novel compound like 2-(4-Fluorophenyl)acetamide, from synthesis to initial

biological screening.
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Caption: A logical workflow for the synthesis and biological evaluation of 2-(4-
Fluorophenyl)acetamide.

This workflow outlines the essential stages in the preclinical assessment of a new chemical
entity. It begins with the chemical synthesis and rigorous characterization of the compound,
followed by in vitro screening to assess its biological activity, such as cytotoxicity against
cancer cells. Positive results would then lead to more in-depth studies to elucidate the
mechanism of action, including the identification of molecular targets and affected signaling
pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1296790?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

